Bis(ethylsulfanyl)methanone
Overview
Description
Molecular Structure Analysis
The molecular structure of “Bis(ethylsulfanyl)methanone” involves the sulfur atoms forming a bond with the carbon atom of the methanone group . Further analysis could be performed using techniques like X-ray diffraction .
Chemical Reactions Analysis
While specific chemical reactions involving “Bis(ethylsulfanyl)methanone” are not available, related compounds such as bis(benzimidazole) complexes have been studied for their reactivity . For instance, a fluorescent probe based on bis(1H-benzimidazol-2-yl)-methanone was reported for the rapid detection of phosgene .
Scientific Research Applications
Synthesis and Physical Characterization :Bis(ethylsulfanyl)methanone and its derivatives have been synthesized and structurally characterized using various techniques like NMR, IR, and Mass spectra. These derivatives show interesting physical properties, making them relevant in material science and chemistry research (Jalbout et al., 2006).
Antibacterial and Antifungal Activities :Some derivatives of Bis(ethylsulfanyl)methanone exhibit significant antibacterial and antifungal activities. This makes them potential candidates for the development of new antimicrobial agents (Jalbout et al., 2006).
Antioxidant Properties :Certain bromophenols derived from bis(ethylsulfanyl)methanone show effective antioxidant power. They have been tested in various assays and compared with standard antioxidant compounds, showcasing their potential in oxidative stress-related research (Balaydın et al., 2010).
Thermally Activated Fluorescent Emitters :Derivatives like Bis(4-(9′-phenyl-9H,9′H-[3,3′-bicarbazol]-9-yl)phenyl)methanone have been used as thermally activated delayed fluorescent (TADF) emitters. They show high efficiency and potential for application in blue light-emitting devices (Kim et al., 2016).
Catalysis and Chemical Reactions :Bis(ethylsulfanyl)methanone derivatives have been used as catalysts or intermediates in various chemical reactions, demonstrating their versatility in organic synthesis and catalysis (Müller et al., 2015).
Photochemical Studies :The photochemical behavior of certain bis(ethylsulfanyl)methanone derivatives has been investigated, contributing to the understanding of their reactivity and potential applications in photochemistry (Izuoka et al., 1988).
Material Science and Electronics :Bis(ethylsulfanyl)methanone compounds have been used in the design and synthesis of materials like hyperbranched polyimide for memory devices, showcasing their utility in the field of materials science and electronic applications (Tan et al., 2017).
Stability Studies in Molecular Crystals :Studies on the heat capacity and phase behavior of bis(ethylsulfanyl)methanone derivatives provide insights into the stability and thermal properties of molecular crystals (Saito et al., 1998).
properties
IUPAC Name |
bis(ethylsulfanyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS2/c1-3-7-5(6)8-4-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUCFVKJCBBWRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=O)SCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50211366 | |
Record name | S,S-diethyl carbamodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50211366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S,S-Diethyl carbamodithioate | |
CAS RN |
623-80-3 | |
Record name | S,S-diethyl carbamodithioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S,S-diethyl carbamodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50211366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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